molecular formula C36H38ClN9O10S2 B12783695 Olmetec Plus

Olmetec Plus

カタログ番号: B12783695
分子量: 856.3 g/mol
InChIキー: CJPRWUSPLWISJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BENICAR HCT is a fixed-dose combination medication used to treat high blood pressure. It consists of two active ingredients: olmesartan medoxomil, an angiotensin II receptor blocker, and hydrochlorothiazide, a thiazide diuretic . Olmesartan medoxomil works by blocking the effects of angiotensin II, a substance in the body that causes blood vessels to tighten and narrow, while hydrochlorothiazide helps reduce blood pressure by increasing the excretion of sodium and water from the kidneys .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

科学的研究の応用

Composition and Mechanism of Action

Active Ingredients:

  • Olmesartan Medoxomil: An angiotensin II receptor blocker (ARB) that inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure.
  • Hydrochlorothiazide: A thiazide diuretic that helps reduce blood pressure by promoting the excretion of sodium and water.

The combination enhances antihypertensive effects compared to either component alone, making it suitable for patients whose blood pressure is not adequately controlled with olmesartan monotherapy .

Clinical Indications

This compound is indicated for:

  • Essential Hypertension: It is prescribed for adults whose blood pressure remains uncontrolled on olmesartan medoxomil alone. The fixed-dose combination allows for improved adherence and management of hypertension .

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of this compound in managing hypertension:

  • Efficacy Studies: In trials involving over 1,400 patients, this compound significantly reduced both systolic and diastolic blood pressure compared to placebo. The antihypertensive effect was sustained over 24 hours, ensuring consistent control throughout the day .
  • Comparative Studies: Research indicates that this compound is more effective than other combinations such as benazepril plus amlodipine and demonstrates comparable efficacy to losartan plus hydrochlorothiazide .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Common Adverse Effects: Dizziness, headache, fatigue, and gastrointestinal disturbances such as nausea .
  • Serious Adverse Effects: There are reports linking this compound to gastrointestinal complications like sprue-like enteropathy, characterized by chronic diarrhea and weight loss. These conditions have been noted in long-term users and may resolve upon discontinuation .

Case Studies

Several case studies highlight both the efficacy and potential adverse effects associated with this compound:

  • Hypertension Management Case Study:
    • A 65-year-old patient with resistant hypertension was transitioned from monotherapy to this compound. After 12 weeks, the patient achieved a significant reduction in blood pressure from 160/100 mmHg to 130/85 mmHg without notable side effects.
  • Adverse Effect Case Study:
    • A review of 54 patients revealed cases of sprue-like enteropathy associated with long-term use of olmesartan products. Symptoms included severe diarrhea and malabsorption, which improved after discontinuation of the medication .

類似化合物との比較

特性

分子式

C36H38ClN9O10S2

分子量

856.3 g/mol

IUPAC名

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C29H30N6O6.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);1-2,10-11H,3H2,(H2,9,12,13)

InChIキー

CJPRWUSPLWISJM-UHFFFAOYSA-N

正規SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。